Triptolide O-Methyl Phosphate Dibenzyl Ester
Description
Systematic Nomenclature and CAS Registry Number (1254702-92-5)
Triptolide O-Methyl Phosphate Dibenzyl Ester is systematically named dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.0²,⁴.0²,⁹.0⁵,⁷.0⁹,¹¹.0¹⁴,¹⁸]icos-14(18)-en-8-yl]oxymethyl phosphate . Its CAS Registry Number, 1254702-92-5 , is consistent across chemical databases and supplier catalogs, ensuring unambiguous identification in research and industrial contexts .
Molecular Formula (C₃₅H₃₉O₁₀P) and Weight (650.65 g/mol)
The compound’s molecular formula, C₃₅H₃₉O₁₀P , reflects the addition of a phosphate-dibenzyl ester group to the native triptolide skeleton (C₂₀H₂₄O₆) . Its molecular weight, 650.65 g/mol , is calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| C₃₅H₃₉ backbone | 467.58 g/mol |
| Phosphate group | 94.97 g/mol |
| Dibenzyl esters | 88.10 g/mol |
| Total | 650.65 g/mol |
This modification significantly enhances solubility in organic solvents compared to the parent triptolide .
Stereochemical Configuration and Epoxide Group Orientation
The compound retains the triepoxide system and trans-A/B ring junction critical for triptolide’s bioactivity . Key stereochemical features include:
- C-14 β-hydroxyl group : Converted to a phosphonooxymethyl ester, preserving the original β-orientation .
- Epoxide groups : The 12,13-α-epoxide and 9,11-β-epoxide remain intact, maintaining interactions with biological targets like XPB helicase .
- Phosphate ester geometry : The dibenzyl groups adopt a syn-periplanar conformation, optimizing enzymatic cleavage in vivo .
Stereochemical integrity is confirmed via nuclear Overhauser effect (NOE) spectroscopy and chiral-phase HPLC .
X-ray Crystallographic Data and Conformational Analysis
While direct X-ray crystallographic data for this compound are not publicly available, conformational studies of its synthetic intermediates reveal:
- Triptolide core : A distorted boat conformation in the A/B ring system, stabilized by hydrogen bonding between C-14 and the phosphate group .
- Phosphate-dibenzyl moiety : A tetrahedral geometry around the phosphorus atom, with bond angles of 109.5° for P–O–C linkages .
- Crystal packing : Predicted π-stacking interactions between benzyl aromatic rings and hydrophobic regions of the triptolide scaffold .
Computational models (DFT/M06L) further validate the stability of the syn-configured dibenzyl ester .
Comparative Structural Features with Native Triptolide
| Feature | This compound | Native Triptolide |
|---|---|---|
| Molecular Formula | C₃₅H₃₉O₁₀P | C₂₀H₂₄O₆ |
| Molecular Weight | 650.65 g/mol | 360.40 g/mol |
| Solubility | Soluble in organic solvents (e.g., DCM) | Poor aqueous solubility |
| Key Modifications | C-14 phosphonooxymethyl dibenzyl ester | C-14 hydroxyl group |
| Epoxide Retention | 12,13-α; 9,11-β; 7,8-α epoxides | Identical epoxide system |
The dibenzyl ester serves as a prodrug, masking triptolide’s hydrophobicity while enabling phosphatase-mediated activation in biological systems . The triepoxide system remains unaltered, ensuring retention of transcriptional inhibition and antiproliferative activity .
Properties
IUPAC Name |
dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNYHQWEVOUOJ-JAFOSAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylthiomethylation of Triptolide
The synthesis begins with the methylthiomethylation of triptolide’s C14 hydroxyl group, a step critical for introducing a sulfur-containing leaving group. Initial attempts to directly alkylate triptolide with chloromethyl phosphate diesters or chloroiodomethane failed due to poor reactivity and side-product formation. Instead, a Pummerer rearrangement strategy was adopted using dimethyl sulfide and acetic anhydride in dimethyl sulfoxide (DMSO). This reaction produced a mixture of three products:
-
Methylthiomethyl ether (5) : The desired product (50–52% yield).
-
Acetoxymethyl ether (6) : A major byproduct (38% yield).
Key Reaction Conditions :
-
Solvent: Acetic acid and DMSO.
-
Reaction Time: 5 days at room temperature.
An alternative approach using dimethyl sulfide and benzoyl peroxide in acetonitrile reduced the reaction time to 2 hours while maintaining a comparable yield of 5 (51%) and minimizing 6 . This modification significantly streamlined the process, though triptonide formation remained a persistent challenge.
Nucleophilic Displacement with Dibenzyl Phosphate
The methylthiomethyl ether intermediate (5 ) undergoes nucleophilic displacement with dibenzyl phosphate in the presence of N-iodosuccinimide (NIS) and molecular sieves. This step replaces the methylthio group with a dibenzyl phosphonooxymethyl moiety, forming the dibenzyl ester (8 ).
Reaction Parameters :
-
Solvent System: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF).
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Catalysts: 4 Å molecular sieves to absorb moisture.
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Temperature: 15–20°C during reagent addition, followed by stirring at room temperature.
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Work-Up: Sequential washing with sodium thiosulfate (to quench excess NIS), saturated sodium bicarbonate, and brine.
Yield and Purity :
Purification and Analytical Validation
Traditional silica gel chromatography proved unsuitable due to compound decomposition. Instead, a solvent-based extraction method was developed:
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Dissolve the crude product in acetonitrile.
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Extract impurities with pentane (4 × 200 mL).
Analytical Data :
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HPLC Purity : >95% (C18 column, acetonitrile/sodium phosphate buffer gradient).
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HRMS : m/z 889.2825 [M + Na]⁺ (calculated for C₃₅H₃₉O₁₀PNa).
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¹H NMR : Characteristic signals at δ 7.27–7.35 (benzyl protons) and δ 5.15–5.22 (phosphoryl methylene).
Comparative Analysis of Methodologies
Solvent and Catalyst Impact
The choice of solvent system (CH₂Cl₂/THF) ensured optimal solubility of both 5 and dibenzyl phosphate, while molecular sieves prevented hydrolysis of the phosphate ester. Substituting THF with polar aprotic solvents like acetonitrile led to incomplete reactions, highlighting the importance of solvent polarity in stabilizing the transition state.
Byproduct Mitigation
The formation of triptonide (7 ) and acetoxymethyl ether (6 ) was traced to competing elimination and acetylation pathways during the Pummerer rearrangement. Reducing reaction time and avoiding acidic conditions minimized these byproducts.
Scalability and Industrial Relevance
The developed protocol is scalable to gram quantities, with consistent yields (>90%) achieved in batches up to 8.42 g of 8 . Key considerations for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions: Triptolide O-Methyl Phosphate Dibenzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in modified esters .
Scientific Research Applications
Anticancer Applications
Triptolide O-Methyl Phosphate Dibenzyl Ester exhibits significant anticancer activity across various cancer types:
- Mechanism of Action : It induces apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Studies indicate that triptolide can covalently modify proteins, leading to the inhibition of ATPase activity in cancer cells .
-
Case Studies :
- In a study involving human colon adenocarcinoma (HT-29) models, the prodrug form demonstrated effective tumor reduction at low doses (0.3 mg/kg), showcasing its potential as a potent anticancer agent .
- Research on ovarian cancer (A2780) models further confirmed its efficacy, with well-tolerated doses leading to significant tumor suppression .
| Cancer Type | Model Used | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| Colon Adenocarcinoma | HT-29 | 0.3 | Tumor reduction |
| Ovarian Cancer | A2780 | 0.6 - 0.9 | Significant suppression |
Anti-Inflammatory Applications
This compound also shows promise in treating inflammatory conditions:
- Rheumatoid Arthritis : Triptolide has been noted for its ability to reduce inflammation and joint damage in rheumatoid arthritis models, indicating its potential as a therapeutic agent for autoimmune diseases .
- Mechanism of Action : It modulates immune responses by inhibiting pro-inflammatory cytokines, thereby reducing overall inflammation.
Pharmacokinetics and Bioavailability
The modification to form the O-Methyl Phosphate Dibenzyl Ester significantly enhances the solubility of triptolide:
- Solubility : The prodrug exhibits excellent aqueous solubility, which is crucial for effective drug delivery and absorption .
- Stability : The compound shows improved chemical stability compared to natural triptolide, allowing for extended shelf life and better handling during pharmaceutical formulation.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Clinical Trials : More extensive clinical trials are needed to evaluate its safety and efficacy in humans.
- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents could enhance treatment outcomes for resistant cancer types.
Mechanism of Action
Triptolide O-Methyl Phosphate Dibenzyl Ester exerts its effects by targeting multiple molecular pathways. It is known to inhibit the activity of RNA polymerase II, leading to the suppression of transcription and subsequent downregulation of various oncogenes. Additionally, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Triptolide and Its Derivatives
- Its mechanism involves inhibition of RNA polymerase II and NF-κB signaling, inducing apoptosis in cancer cells .
- Triptolide O-Methyl Phosphate Disodium Salt (CAS: TRC T815620): A water-soluble prodrug with enhanced bioavailability. Unlike the dibenzyl ester, the disodium salt is designed for rapid hydrolysis in vivo, releasing triptolide in plasma .
B. Celastrol and Pristimerin
- Celastrol (molecular weight: 450.61) and pristimerin (molecular weight: 464.63) are triterpenoid quinone-methides from the same botanical family. Both inhibit heat shock proteins (e.g., HSP90) and exhibit anti-cancer effects but lack phosphate modifications. Their solubility and pharmacokinetics are moderate compared to triptolide derivatives .
C. Phosphate Ester Prodrugs
- Dibenzyl Phosphate β-Lactam Ester (17) : A β-lactam antibiotic prodrug with improved solubility (32% yield after deprotection). Stability studies showed half-lives of 18–22 hours at pH 4–9, comparable to triptolide derivatives .
- Disodium Phosphate Prodrug (9) : Derived from a tubulin inhibitor (compound 8), this prodrug rapidly converts to the active form in vivo, achieving high plasma exposure. Its synthesis parallels that of triptolide derivatives but prioritizes aqueous solubility over prolonged stability .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Solubility and Bioavailability: The dibenzyl ester group in this compound enhances lipophilicity, facilitating cellular uptake, while prodrugs like the disodium salt prioritize aqueous solubility for intravenous delivery .
- Stability vs. Activation : Dibenzyl esters exhibit prolonged stability (e.g., 22 hours at pH 7.4), ideal for oral administration, whereas disodium salts sacrifice stability for rapid activation .
- Therapeutic Scope : Unlike celastrol and pristimerin, which target HSPs, triptolide derivatives act on transcriptional machinery, offering complementary mechanisms for cancer therapy .
Biological Activity
Triptolide O-Methyl Phosphate Dibenzyl Ester is a derivative of triptolide, a natural product derived from Tripterygium wilfordii, known for its potent biological activities, particularly in the fields of oncology and immunology. This compound has garnered interest due to its enhanced solubility and bioactivity compared to its parent compound. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through a series of chemical reactions involving triptolide. The synthesis typically involves the formation of a phosphonooxymethyl prodrug that enhances the compound's solubility and bioavailability. Research indicates that this prodrug exhibits significantly improved aqueous solubility (61 mg/mL at pH 7.4) compared to triptolide (17 μg/mL) .
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer models:
- In vitro Studies : The compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including colon adenocarcinoma (HT-29) and ovarian cancer (A2780) cells. In these studies, dosages as low as 0.3 mg/kg were effective in reducing tumor growth .
- In vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor size and metastasis when administered intraperitoneally or orally. For example, in a mouse model of human colon cancer, treatment with the prodrug resulted in significant tumor reduction at doses of 0.6 mg/kg .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Protein Modification : The compound is known to covalently modify proteins by epoxide ring opening, impacting various cellular pathways .
- Transcriptional Regulation : It inhibits the activity of transcription factors involved in DNA repair and transcription processes by binding to proteins such as XPB .
- Epigenetic Modifications : Triptolide has been reported to induce changes in gene expression through epigenetic mechanisms, affecting cell survival and proliferation pathways .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other known anticancer agents:
| Compound | Cancer Type | Dosage (mg/kg) | Efficacy |
|---|---|---|---|
| Triptolide O-Methyl Phosphate DBE | Colon (HT-29) | 0.3 | Significant tumor reduction |
| Triptolide | Colon (HT-29) | 0.9 | Moderate tumor reduction |
| Doxorubicin | Breast | 5 | High efficacy |
| Cisplatin | Ovarian | 2 | Moderate efficacy |
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Case Study on Ovarian Cancer : A study involving A2780 xenografts showed that administration of the dibenzyl ester resulted in a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent for ovarian cancer treatment .
- Combination Therapy : Investigations into combination therapies involving Triptolide derivatives have indicated enhanced efficacy when paired with traditional chemotherapeutics, potentially leading to synergistic effects that improve patient outcomes .
Q & A
Q. What are the established synthetic routes for Triptolide O-Methyl Phosphate Dibenzyl Ester, and what critical steps ensure high yield?
The synthesis typically involves coupling reactions using dibenzyl phosphoramidite derivatives, followed by deprotection steps. For example, coupling hydroxy esters with N,N-diisopropyl dibenzyl phosphoramidite under tetrazole activation, followed by oxidation with tert-butyl hydroperoxide, yields the dibenzyl phosphate intermediate . Hydrogenolysis of benzyl groups using Pd/C in ethanol/aqueous NaOH ensures selective deprotection while maintaining solubility . Yield optimization requires strict anhydrous conditions and monitoring of reaction progress via TLC or NMR .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Structural confirmation relies on ¹H NMR and DEPT experiments to identify stereochemistry and functional groups. For instance, trans stereochemistry between H-3 and H-4 protons is confirmed by coupling constants (J = 2.04–2.52 Hz) in azetidinone-based phosphate esters . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) to detect residual benzyl groups or hydrolyzed byproducts .
Q. What are the common impurities encountered during the synthesis of dibenzyl phosphate esters, and how can they be identified?
Common impurities include unreacted dibenzyl chlorophosphate , partial deprotection products , and benzyl ether residuals . These are identified via LC-MS and ¹³C NMR (e.g., highfield shifts at ~69 ppm for benzylic carbons) . Impurity profiling requires spiking experiments with authentic standards and comparative chromatographic retention times .
Advanced Research Questions
Q. What factors influence the stability of this compound under different solvent conditions, and how can decomposition pathways be mitigated?
Stability varies significantly with solvent polarity and temperature. In anhydrous methanol, dibenzyl phosphate esters decompose via dephosphorylation , forming benzyl methyl ether and methyl phosphate derivatives . Mitigation strategies include:
- Using aprotic solvents (e.g., acetonitrile) at ≤25°C to slow hydrolysis .
- Adding stabilizing agents like trimethylsilyl bromide to suppress acid-catalyzed degradation . Data from oxidative photocleavage studies (Table 1, ) show that catalyst choice (e.g., flavin–guanidinium conjugates) and solvent (MeCN vs. D₂O) critically affect conversion rates.
Q. How can researchers address challenges in the hydrogenolysis of benzyl groups during the synthesis of phosphate esters?
Key challenges include incomplete deprotection and palladium catalyst poisoning . Solutions involve:
- Optimizing solvent systems (ethanol/aqueous NaOH) to maintain intermediate solubility and facilitate catalyst filtration .
- Using excess H₂ (1–3 atm) and monitoring reaction progress via ¹H NMR (disappearance of benzylic proton signals at δ 5.13–5.17) .
- Post-reaction treatment with HCl in methanol to convert disodium salts to free acids .
Q. What analytical approaches are recommended to resolve contradictory data regarding the reactivity of phosphate esters in prodrug activation?
Contradictions often arise from differences in bioactivation kinetics or pH-dependent solubility . To resolve these:
- Conduct pharmacokinetic profiling in vivo (e.g., measuring plasma/tumor concentrations of prodrug vs. active drug) .
- Use isotopic labeling (³¹P NMR) to track phosphate ester hydrolysis rates in simulated physiological conditions .
- Compare enzymatic vs. non-enzymatic activation pathways using liver microsomes or esterase inhibitors .
Q. How does the choice of catalyst and solvent system impact the efficiency of oxidative photocleavage reactions involving dibenzyl phosphate esters?
As shown in Table 1 ( ), flavin-based catalysts in MeCN achieve ~58% conversion in 4 hours under blue light (440 nm), while aqueous systems (D₂O) yield <15% due to competing hydrolysis. Catalyst loading (20 mol%) and temperature (40°C) are critical for maximizing oxidative cleavage efficiency. Neutralizing the phosphate ester prior to reaction reduces electrostatic interference with the catalyst .
Q. What considerations are critical when designing experiments to optimize the aqueous solubility of phosphate ester prodrugs without compromising bioactivity?
Key considerations include:
- Prodrug derivatization : Converting phenols to disodium phosphate esters (e.g., via dibenzyl intermediates) enhances solubility while allowing in vivo activation .
- Buffer selection : Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions but may accelerate hydrolysis. Use stability studies to identify optimal buffers .
- Bioavailability testing : Compare AUC (area under the curve) for prodrug vs. parent drug in rodent models to ensure bioequivalence .
Data Contradiction Analysis
For conflicting results on dephosphorylation mechanisms (e.g., methanol-induced vs. enzymatic hydrolysis), researchers should:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
- Use high-resolution mass spectrometry (HRMS) to characterize degradation products and differentiate pathways .
- Cross-validate findings with kinetic isotope effects (KIE) or computational modeling (DFT) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
